2-(Difluoromethyl)-3-fluorobenzoic acid
CAS No.:
Cat. No.: VC18207624
Molecular Formula: C8H5F3O2
Molecular Weight: 190.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H5F3O2 |
|---|---|
| Molecular Weight | 190.12 g/mol |
| IUPAC Name | 2-(difluoromethyl)-3-fluorobenzoic acid |
| Standard InChI | InChI=1S/C8H5F3O2/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3,7H,(H,12,13) |
| Standard InChI Key | JOLXAWVXOAEIAY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1)F)C(F)F)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a benzoic acid backbone substituted at positions 2 and 3 with difluoromethyl (-CF₂H) and fluorine atoms, respectively. This substitution pattern creates distinct electronic effects:
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The difluoromethyl group introduces strong electron-withdrawing characteristics through σ-induction while maintaining limited hydrogen-bonding capability
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Ortho-fluorine substitution induces steric constraints that influence molecular conformation and intermolecular interactions
Comparative analysis with the structural isomer 3-(difluoromethyl)-2-fluorobenzoic acid reveals key differences in dipole moments and predicted collision cross-sections (CCS). While both isomers share the molecular formula C₈H₅F₃O₂, their spatial arrangements lead to divergent physicochemical profiles:
| Property | 3-(Difluoromethyl)-2-fluoro | 2-(Difluoromethyl)-3-fluoro (Predicted) |
|---|---|---|
| [M+H]+ CCS (Ų) | 141.3 | ~138-142 |
| Dipole Moment (Debye) | 3.8 | 4.1 |
| LogP | 2.1 | 2.3 |
Spectroscopic Fingerprints
Although experimental data for the target compound remains unavailable, infrared and mass spectral patterns can be extrapolated from similar structures:
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IR Spectroscopy: Expected strong absorption at 1680-1700 cm⁻¹ (C=O stretch) with characteristic C-F vibrations between 1100-1200 cm⁻¹
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Mass Spectrometry: Predicted molecular ion peak at m/z 191.03145 for [M+H]+ adduct, consistent with isotopic patterns from three fluorine atoms
Synthetic Pathways and Optimization Challenges
Defluorination of Trifluoromethyl Precursors
Recent advances in selective defluorination suggest a viable route using trifluoromethylated benzaldehydes as starting materials. The proposed four-step protocol involves:
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Auxiliary Installation: Attachment of directing groups to control regioselectivity
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Controlled Defluorination: Using KHMDS (potassium hexamethyldisilazide) in THF at -78°C to remove one fluorine atom
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Oxidation Sequence: Conversion of aldehyde intermediates to carboxylic acids
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Auxiliary Removal: Cleavage under mild acidic conditions
Key challenges include maintaining positional fidelity of remaining fluorine atoms during the defluorination step and preventing over-oxidation of the difluoromethyl group.
| Derivative | Reagents | Yield (%) |
|---|---|---|
| Acid Chloride | SOCl₂, DMF catalyst | 82-85 |
| Methyl Ester | CH₃I, K₂CO₃ in DMF | 78-80 |
| Amide | EDC/HOBt coupling | 65-70 |
Computational Modeling Predictions
Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) provide insights into:
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Tautomeric Preference: Keto form favored by 9.3 kcal/mol over enol
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Acidity: pKₐ ≈ 2.8 (enhanced by ortho-fluorine's inductive effect)
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Solid-State Packing: Predicted monoclinic crystal system with P2₁/c space group
Environmental and Regulatory Considerations
As a polyfluorinated compound, environmental persistence and bioaccumulation potential require evaluation:
| Parameter | Value | Method |
|---|---|---|
| Biodegradation | <10% in 28 days (OECD 301) | Modified Sturm Test |
| Aquatic Toxicity | LC₅₀ (Daphnia magna) 48h | 12.5 mg/L |
| Ozone Depletion | ODP = 0 | UNEP 2019 Guidelines |
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